3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUHCQDRPNYCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CNC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551428 | |
| Record name | 3-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113094-28-3 | |
| Record name | 3-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with urea in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired pyrimidine derivative . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,4-dione structure facilitates nucleophilic substitution at positions 1 and 3. In thienopyrimidine analogs (structurally related to the target compound), reactions with halides such as 3-chlorobenzyl chloride yield N-substituted derivatives. For example:
Reaction Protocol
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Reagent: 3-chlorobenzyl chloride
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Base: Potassium carbonate (K₂CO₃)
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Solvent: Dimethylformamide (DMF)
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Conditions: 80°C for 8–12 hours
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Product: 1-(3-chlorobenzyl)-3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
| Reaction Component | Specification |
|---|---|
| Yield Range | 65–85% |
| Purity (HPLC) | >95% |
Oxidation and Reduction Pathways
The pyrimidine ring undergoes redox reactions depending on substituents and reaction conditions:
Oxidation
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Reagent: Hydrogen peroxide (H₂O₂) in acetic acid
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Product: Formation of sulfone derivatives (in thienopyrimidine analogs)
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Key Observation: Chlorophenyl groups stabilize intermediates, reducing over-oxidation risks.
Reduction
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Reagent: Lithium aluminum hydride (LiAlH₄)
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Product: Partial reduction of the dione moiety to diol intermediates
Hydrolysis and Cyclization
Under acidic or basic conditions, the dione ring undergoes hydrolysis followed by cyclization:
Acidic Hydrolysis
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Conditions: HCl (6M), reflux for 4 hours
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Product: Cleavage to 4-chlorobenzoic acid and pyrimidine fragments
Base-Mediated Cyclization
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Reagent: NaOH in ethanol/water
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Product: Formation of fused quinazolinone derivatives via intramolecular condensation
Multi-Component Reactions (MCRs)
Aqueous-phase MCRs with cinnamonitriles and aminopyrimidines yield complex heterocycles:
Representative Reaction
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Components:
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3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
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Substituted cinnamonitrile
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4-amino-2,6-dihydroxypyrimidine
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Catalyst: Triethylbenzylammonium chloride (TEBA)
| Entry | Substituent (Ar) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 4-ClC₆H₄ | 16 | 88 |
| 2 | 4-BrC₆H₄ | 9 | 99 |
| 3 | 4-NO₂C₆H₄ | 12 | 78 |
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles to para positions:
Nitration
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Reagent: HNO₃/H₂SO₄ mixture
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Product: 3-(4-chloro-3-nitrophenyl)pyrimidine-2,4(1H,3H)-dione
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Yield: 72% (reported for analogous structures)
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
Suzuki-Miyaura Coupling
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Reagent: Arylboronic acid, Pd(PPh₃)₄
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Solvent: Toluene/ethanol
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Product: Biaryl derivatives with retained dione core
This compound’s reactivity is strongly influenced by its electron-deficient aromatic system and the steric/electronic effects of the 4-chlorophenyl group. Recent advances in aqueous-phase synthesis (e.g., TEBA-catalyzed MCRs) highlight its compatibility with green chemistry principles . Comparative studies suggest that halogen substituents enhance stability against enzymatic degradation, making derivatives promising candidates for pharmacophore development.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its role as a potential inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy. A study synthesized several pyrano[2,3-d]pyrimidine-2,4-dione derivatives and evaluated their anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that these compounds exhibited significant inhibitory activity against PARP-1, suggesting their potential as adjuncts in cancer treatment protocols .
Neuropsychiatric Disorders
Research has identified thieno- and furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as modulators of TRPC5 channels, which are implicated in various neuropsychiatric disorders. The modulation of these ion channels can influence calcium and sodium ion flux across cellular membranes, thereby affecting neuronal excitability and signaling pathways associated with conditions such as anxiety and depression. These findings highlight the potential of pyrimidine derivatives in developing new therapeutic strategies for managing neuropsychiatric conditions .
Antimicrobial Properties
Pyrido[2,3-d]pyrimidines have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth. A series of compounds were synthesized and tested for their antibacterial activity against various pathogens. The results indicated that certain derivatives possess significant antibacterial properties, making them candidates for further development into effective antimicrobial agents .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on pyrido[2,3-d]pyrimidine derivatives have provided insights into how modifications to the molecular structure can enhance biological activity. For instance, variations in substituents on the pyrimidine ring have been correlated with increased potency against specific targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancers .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1204296-36-5):
- Structure : Methoxy group replaces chlorine at the 4-position.
- Molecular Formula : C₁₁H₁₀N₂O₃; Molar Mass : 218.21 .
- Impact : The electron-donating methoxy group may enhance solubility compared to the electron-withdrawing chloro substituent in the target compound. This substitution likely alters binding interactions in biological systems.
- 6-[(4-Chlorophenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 58137-45-4): Structure: Features a 6-amino and 3-methyl group alongside the 4-chlorophenyl substituent. Molecular Formula: C₁₁H₁₀ClN₃O₂.
Fused-Ring Derivatives
- 3-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1255784-16-7): Structure: Thieno ring fused to pyrimidine-dione core. Molecular Formula: C₁₂H₇ClN₂O₂S; Molecular Weight: 278.72 .
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives (e.g., CAS 886585-03-1):
- Structure : Pyrido ring fused to pyrimidine-dione with additional substituents (e.g., 4-hydroxy-3-methoxyphenyl).
- Molecular Formula : C₂₂H₁₈N₃O₄Cl; Molecular Weight : 423.85 .
- Impact : Extended conjugation and bulky substituents enhance interactions with hydrophobic pockets in target proteins, as seen in molecular docking studies with PPO .
Physical and Chemical Properties
| Compound | Melting Point (°C) | Molecular Weight | Key Substituents |
|---|---|---|---|
| 3-(4-Methoxyphenyl)pyrimidine-2,4-dione | Not reported | 218.21 | 4-OCH₃ |
| 3-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4-dione | Not reported | 278.72 | Thieno fusion, 4-Cl |
| 6-[(4-Chlorophenyl)amino]-3-methylpyrimidine-2,4-dione | Not reported | 269.67 | 6-NH₂, 3-CH₃ |
Biological Activity
3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, blocking substrate access or altering enzyme conformation. This mechanism is crucial for its potential applications in cancer therapy and other diseases.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways. This property is particularly relevant in the context of receptor-mediated disorders.
Biological Activities
The compound has been investigated for several biological activities:
- Anticancer Activity : Research indicates that derivatives of pyrimidine-2,4-dione compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the proliferation of non-small cell lung cancer cells by targeting specific enzymes involved in tumor growth .
- PARP-1 Inhibition : Certain analogues have been identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), which plays a critical role in DNA repair. Inhibition of PARP-1 can enhance the effects of DNA-damaging agents in cancer therapy .
- Antimicrobial Properties : Compounds similar to this compound have shown potential antimicrobial activities, suggesting applications in treating infections caused by resistant strains of bacteria.
Case Studies
Several studies highlight the compound's efficacy and potential therapeutic roles:
- Inhibition Studies : A study demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited significant inhibition against specific enzymes linked to cancer progression. The compound's structural modifications enhanced its binding affinity and inhibitory potency against these targets .
- Antiproliferative Effects : Research on a series of pyrano[2,3-d]pyrimidine derivatives showed promising activity against MCF-7 and HCT116 human cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell proliferation effectively .
- Computational Studies : Molecular docking studies revealed that the compound binds effectively to target sites on enzymes involved in disease pathways, supporting its potential as a lead compound for drug development .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound and related compounds:
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-(4-chlorophenyl)pyrimidine | Anticancer | Enzyme inhibition, receptor modulation |
| Thieno[2,3-d]pyrimidine derivatives | Antiproliferative | Targeting cancer-related enzymes |
| Pyrano[2,3-d]pyrimidine derivatives | PARP-1 inhibition | DNA repair pathway disruption |
| Antimicrobial derivatives | Antimicrobial | Inhibition of microbial growth |
Q & A
Q. What are the common synthetic routes for 3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions between substituted aldehydes and uracil derivatives. For example, reactions involving 4-chlorobenzaldehyde and uracil in acidic aqueous media (e.g., HCl/H₂O at 70°C) yield bis(pyrimidine-dione) derivatives. Optimization of molar ratios (e.g., 1:1 aldehyde:uracil) and catalyst choice (e.g., concentrated HCl) is critical to minimize side products like 5-(chloro(phenyl)methyl) derivatives . Reaction progress can be monitored using TLC, and purification often involves recrystallization or chromatography. For reproducibility, refer to detailed protocols in Table S2 of synthetic studies .
Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?
Key characterization methods include:
- ¹H NMR : Signals for aromatic protons (7.5–8.2 ppm), NH groups (9.6–10.4 ppm), and methylene/methyl substituents (4.7–5.2 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituent positions .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or regioselectivity, particularly for novel derivatives .
Advanced Research Questions
Q. How do structural modifications at position 1 (N-alkylation) or the 4-chlorophenyl group affect biological activity?
N-Alkylation (e.g., benzyl or acetamide groups at position 1) often reduces antimicrobial activity compared to the parent compound. For example, 1-alkyl derivatives of thieno[2,3-d]pyrimidine-dione showed reduced efficacy against Staphylococcus aureus and Candida albicans, with only the 4-methylbenzyl substituent retaining moderate activity . In contrast, electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhance stability and bioavailability but may require adjusted synthetic protocols to avoid side reactions .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from differences in assay conditions (e.g., bacterial strains, compound concentrations) or purity of synthesized derivatives. To address this:
- Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Validate compound purity via HPLC and elemental analysis .
- Perform dose-response curves to compare IC₅₀ values across studies .
Q. What computational methods support the design of 3-(4-chlorophenyl)pyrimidine-dione derivatives with improved target binding?
- Molecular docking : Predict interactions with targets like HIV-1 capsid proteins or bacterial enzymes. For example, in silico studies can identify optimal substituents for hydrophobic pockets .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide synthetic priorities .
Q. How does the presence of a 4-chlorophenyl group influence metabolic stability compared to other aryl substituents?
The 4-chlorophenyl group enhances metabolic stability by resisting oxidative degradation in cytochrome P450 assays. Comparative studies with fluorophenyl or methoxyphenyl analogs show that chloro-substituted derivatives exhibit longer plasma half-lives in rodent models, likely due to reduced phase I metabolism .
Q. What strategies mitigate challenges in isolating pyrimidine-dione derivatives from reaction mixtures?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility during alkylation reactions .
- Acid-base workup : Neutralize excess HCl with NaHCO₃ to precipitate products .
- Chromatography : Use silica gel columns with gradient elution (e.g., ethyl acetate/hexane) for challenging separations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
